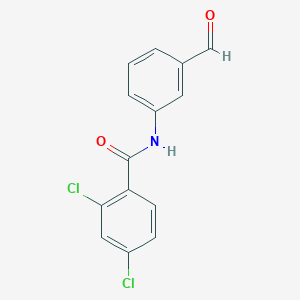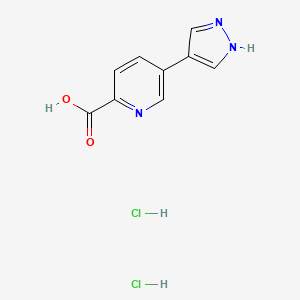
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the triazole ring and a nitro group at the third position of the triazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Formation of 4-fluorobenzyl azide: This is achieved by reacting 4-fluorobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions.
Cyclization: The 4-fluorobenzyl azide is then subjected to cyclization with a suitable nitrile, such as acetonitrile, in the presence of a catalyst like copper(I) iodide. This step forms the triazole ring.
Nitration: The final step involves the nitration of the triazole ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position of the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions with other compounds to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Cyclization: Suitable nitriles and copper(I) iodide as a catalyst.
Major Products Formed
Reduction: Formation of 1-(4-fluorobenzyl)-3-amino-1H-1,2,4-triazole.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Cyclization: Formation of fused triazole ring systems.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes and reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-fluorobenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activities.
3-nitro-1H-1,2,4-triazole: Lacks the fluorobenzyl group, which may affect its ability to penetrate cell membranes.
1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological properties.
Uniqueness
1-(4-fluorobenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the fluorobenzyl and nitro groups, which impart distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific research applications.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZAQSWOIBJAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/new.no-structure.jpg)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)


![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2464649.png)

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2464655.png)
![Tert-butyl 7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2,3-dihydroindole-1-carboxylate](/img/structure/B2464656.png)



![1-(3-chlorophenyl)-5-[(naphthalen-1-yl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2464663.png)
